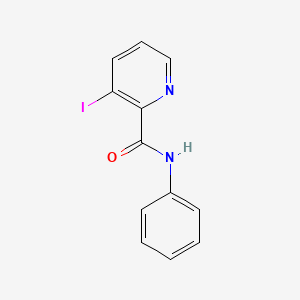

3-Iodo-N-phenyl-2-pyridinecarboxamide

Description

Significance of Halogenated Pyridinecarboxamides in Drug Discovery

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The presence of an iodine atom, as in 3-Iodo-N-phenyl-2-pyridinecarboxamide, can introduce specific interactions, such as halogen bonding, which can enhance the compound's reactivity and influence its pharmacological properties, making it a molecule of interest in medicinal chemistry.

Overview of Therapeutic Relevance of Pyridinecarboxamide Scaffolds

The therapeutic versatility of the pyridinecarboxamide scaffold is well-documented. Derivatives of this structural class have been investigated for a wide array of medicinal applications. For instance, some have shown promise as antibacterial and anticancer agents. The adaptability of the pyridinecarboxamide core allows for the development of compounds with diverse biological activities, highlighting its significance as a "privileged scaffold" in the design of novel therapeutic agents.

Despite the clear importance of halogenated pyridinecarboxamides, a thorough review of publicly available scientific literature, including research articles and patent databases, reveals a significant gap in knowledge specifically concerning this compound. While the compound is commercially available and its basic chemical properties are known, detailed research findings on its synthesis, characterization, and, most importantly, its biological activities, are not extensively reported.

Chemical Identity of this compound

| Property | Value |

| CAS Number | 57841-90-4 |

| Molecular Formula | C₁₂H₉IN₂O |

| Synonyms | 3-Iodo-N-phenylpicolinamide |

This lack of specific research data prevents a detailed discussion of the compound's unique characteristics and potential therapeutic applications. The general promise of the halogenated pyridinecarboxamide class suggests that this compound could possess interesting biological properties, but without dedicated studies, its profile remains largely enigmatic. Future research is necessary to elucidate the synthesis, structure-activity relationships, and therapeutic potential of this specific compound, which currently stands as an underexplored entity within a promising class of molecules.

Properties

IUPAC Name |

3-iodo-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJRPHHTMVPHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443868 | |

| Record name | 3-Iodo-N-phenyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-90-4 | |

| Record name | 3-Iodo-N-phenyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Evaluation of 3 Iodo N Phenyl 2 Pyridinecarboxamide Analogues

Antimicrobial Activities

The antimicrobial potential of various pyridinecarboxamide analogues has been a subject of interest in the development of new therapeutic agents. However, specific studies focusing on 3-Iodo-N-phenyl-2-pyridinecarboxamide analogues are not extensively documented.

Analogues of N-phenyl-pyridinecarboxamide have shown promise as anti-mycobacterial agents. Research into closely related structures, such as N-phenylpyrazine-2-carboxamides, which share a similar structural framework, has provided valuable data on their activity against Mycobacterium tuberculosis.

Studies on a series of substituted N-phenylpyrazine-2-carboxamides have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. Notably, iodo-substituted analogues within this series have been identified as potent inhibitors. For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide has shown a high level of activity against M. tuberculosis. nih.gov Another iodo-derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was also found to be highly active in antituberculosis screening programs. nih.govresearchgate.net

These findings suggest that the presence and position of an iodine atom on the N-phenyl ring can significantly influence the anti-mycobacterial efficacy of this class of compounds. The data from these studies on pyrazine-2-carboxamide analogues can serve as a valuable reference for the potential of iodo-substituted pyridinecarboxamides.

Table 1: In Vitro Antimycobacterial Activity of N-Phenylpyrazine-2-carboxamide Analogues

| Compound | Substituent on N-phenyl ring | Mycobacterium tuberculosis MIC |

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | 3-iodo-4-methyl | < 2.0 µmol/L |

Data sourced from studies on pyrazine-2-carboxamide analogues.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. While direct evaluation of this compound analogues against such strains is not documented, the activity of related compounds offers a promising outlook. The broader class of pyridine (B92270) carboxamides is being investigated for activity against drug-resistant mycobacteria. asm.org Further research is required to specifically determine the efficacy of this compound analogues against these challenging strains.

There is a lack of specific studies on the antifungal activity of this compound analogues in the available literature. However, the broader family of pyridine carboxamide derivatives has been explored for antifungal properties, with some compounds showing potential as succinate (B1194679) dehydrogenase inhibitors. nih.gov

Specific antiviral activity studies for this compound analogues were not identified in the reviewed literature. The antiviral potential of pyridine-containing compounds is a broad area of research, with various derivatives being investigated for activity against a range of viruses. mdpi.com

Anti-Mycobacterial Potential

Anticancer and Cytotoxic Activities

The pyridinecarboxamide nucleus is a key feature in numerous compounds with demonstrated anticancer and cytotoxic effects. The introduction of various substituents on both the pyridine and phenyl rings has been shown to significantly influence their biological activity.

Cellular Proliferation Inhibition Assays

Analogues of N-phenyl-2-pyridinecarboxamide have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the nature and position of substituents play a crucial role in their antiproliferative potency. For instance, the presence of halogen atoms on the pyridine or phenyl ring can modulate the cytotoxic activity. mdpi.com

In a study on N-methyl-4-phenoxypicolinamide derivatives, which share the picolinamide (B142947) core structure, several compounds exhibited significant in vitro cytotoxic activity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT29 (colorectal adenocarcinoma) cell lines. nih.govmdpi.com One of the most potent compounds, 8e , demonstrated IC₅₀ values of 3.6 µM, 1.7 µM, and 3.0 µM against A549, H460, and HT-29 cell lines, respectively, highlighting the potential of this chemical class to inhibit cancer cell growth. mdpi.com

Table 1: In Vitro Cytotoxicity of N-Methyl-4-phenoxypicolinamide Analogues

| Compound | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

|---|---|---|---|

| 8c | >50 | 4.5 | 6.2 |

| 8d | 12.7 | 3.2 | 4.1 |

| 8e | 3.6 | 1.7 | 3.0 |

| 8j | 8.9 | 7.6 | 5.4 |

| 8k | 6.5 | 5.8 | 3.9 |

| Sorafenib | 5.2 | 4.8 | 6.5 |

Data sourced from Molecules 2011, 16(6), 5130-41. mdpi.com

Enzyme Inhibition for Cancer Targets (e.g., PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target for cancer therapy. nih.gov The nicotinamide (B372718) moiety, a core component of NAD⁺, is mimicked by many PARP-1 inhibitors. researchgate.net Given that N-phenyl-2-pyridinecarboxamide is an isomer of nicotinamide, its derivatives are of interest as potential PARP-1 inhibitors.

While direct PARP-1 inhibition data for this compound is not available, the structural similarity of the nicotinamide core to known PARP inhibitors suggests a potential mechanism of action. researchgate.net PARP inhibitors function by competing with the natural substrate NAD⁺, thereby disrupting DNA repair processes in cancer cells, particularly those with deficiencies in other repair pathways like BRCA mutations. nih.gov The development of novel PARP-1 inhibitors often involves modifications of the nicotinamide scaffold to enhance potency and selectivity. nih.gov

Studies in Human Cancer Cell Lines

The cytotoxic effects of various N-phenyl-2-pyridinecarboxamide analogues and related compounds have been documented across a range of human cancer cell lines. For example, newly synthesized nicotinamide derivatives have demonstrated interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. semanticscholar.org

In one study, the antiproliferative activity of these derivatives was evaluated against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. semanticscholar.org The results indicated that specific substitutions on the pyridine and phenyl rings led to significant cytotoxic effects.

Furthermore, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity. nih.govmdpi.com Several of these compounds showed marked antiproliferative activity, with some being superior to the reference drug sorafenib. mdpi.com

Table 2: Cytotoxic Activity of N-Methyl-4-phenoxypicolinamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 8e | A549 | 3.6 |

| H460 | 1.7 | |

| HT-29 | 3.0 | |

| Sorafenib | A549 | 5.2 |

| H460 | 4.8 | |

| HT-29 | 6.5 |

Data represents a selection of the most potent compounds from the study published in Molecules 2011, 16(6), 5130-41. mdpi.com

Anti-inflammatory Activities

The pyridinecarboxamide scaffold is also present in molecules with anti-inflammatory properties. The anti-inflammatory potential of this class of compounds is an area of active investigation.

In Vitro Anti-inflammatory Assays

In a study on pyridazinone derivatives, compounds were screened for their ability to inhibit PDE4B at a concentration of 20 µM. nih.gov The results, expressed as a percentage of inhibition, demonstrated that structural modifications significantly impacted the anti-inflammatory activity. nih.gov

In Vivo Anti-inflammatory Models

The anti-inflammatory effects of pyridine derivatives have also been evaluated in animal models. A study on N1-(substituted phenyl)pyridinecarboxamidines, which are structurally related to N-phenyl-2-pyridinecarboxamide, investigated their anti-inflammatory activity in rats. nih.gov

In a separate study, newly synthesized pyridazinone derivatives were tested for their in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Several compounds demonstrated comparable or superior anti-inflammatory effects to the standard drug etoricoxib. For example, compounds 2k and 2n showed significant inhibition of edema at the 5-hour time point. nih.gov

Table 3: In Vivo Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound | % Inhibition of Edema (after 5h) |

|---|---|

| 2k | 68.2 |

| 2n | 69.5 |

| Etoricoxib | 70.3 |

Data sourced from Eur J Med Chem. 2013 Oct;68:208-18. nih.gov

Enzyme Inhibition Studies

The interaction of this compound analogues with various enzymes has been a subject of interest in medicinal chemistry, leading to the discovery of potential therapeutic agents.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have been investigated for their urease inhibitory potential.

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their inhibitory action against urease. The inhibitory potential was found to be influenced by the nature and position of substituents on the pyridine ring. For instance, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide derivative (Rx-6) exhibited the most potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 18.93 ± 0.004 µM). mdpi.com Another promising compound, a pyridine 2-yl-methylene hydrazine carboxamide derivative (Rx-7), showed an IC₅₀ value of 2.18 ± 0.058 µM. mdpi.com The presence of electron-withdrawing groups, such as chloro, bromo, and fluoro, at the ortho position of the pyridine ring in carbothioamides resulted in selective inhibition against urease. mdpi.com In contrast, electron-donating groups like methyl at the ortho position of the pyridine ring of carboxamides also demonstrated specific inhibition. mdpi.com

Table 1: Urease Inhibition by Pyridine Carboxamide and Carbothioamide Analogues

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| Rx-6 | 5-Chloro (carbothioamide) | 1.07 ± 0.043 |

| Rx-7 | Unsubstituted (carboxamide) | 2.18 ± 0.058 |

| Ortho-Bromo (carbothioamide) | 2-Bromo | 3.13 ± 0.034 |

| Ortho-Methoxy (carbothioamide) | 2-OCH₃ | 4.21 ± 0.022 |

| Ortho-Fluoro (carbothioamide) | 2-Fluoro | 4.93 ± 0.012 |

| Ortho-Methyl (carboxamide) | 2-CH₃ | 3.41 ± 0.011 |

| Meta-Chloro (carboxamide) | 3-Chloro | 4.07 ± 0.003 |

| Thiourea (Standard) | - | 18.93 ± 0.004 |

Data sourced from mdpi.com

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. scialert.net N-pyridin-2-yl benzamide (B126) and related urea analogues have been identified as allosteric activators of glucokinase.

Research into a novel series of C5-alkyl-2-methylurea-substituted pyridines as glucokinase activators has shown that modifications to the chemical structure can significantly impact potency and enzyme kinetics. scialert.net For example, one study reported the identification of 2-pyridylureas as glucokinase activators, with optimization leading to compounds that demonstrated activity in oral glucose tolerance tests in mice. nih.gov Another study on N-pyridin-2-yl benzamide analogues found that certain substituted compounds displayed excellent GK activity, with a GK fold activation of around 2. scialert.net For instance, a 4,5-substituted-2-pyridyl urea, AM-2394, activates GK with an EC₅₀ of 60 nM and increases the enzyme's affinity for glucose by approximately 10-fold. nih.gov

Table 2: Glucokinase Activation by Substituted Pyridine Analogues

| Compound Series | Specific Analogue/Substituent | EC₅₀ (µM) | Fold Activation |

|---|---|---|---|

| C5-Alkyl-2-methylurea-substituted pyridines | AM-9514 | - | - |

| N-pyridin-2-yl benzamides | Compound 5b | - | ~2 |

| N-pyridin-2-yl benzamides | Compound 5c | - | ~2 |

| N-pyridin-2-yl benzamides | Compound 5e | - | ~2 |

| 4,5-Substituted-2-pyridyl ureas | AM-2394 | 0.060 | ~10 |

Data sourced from scialert.netscialert.netnih.gov

Analogues of this compound have also been evaluated against other enzymatic targets, revealing a broader spectrum of biological activity. Notably, picolinamide derivatives have demonstrated significant antifungal properties.

In a study investigating the antifungal potential of novel picolinamide derivatives against various phytopathogens, it was found that these compounds possess significant activity against a wide range of soil-borne fungi. scialert.net Chloro-substituted picolinamide derivatives, in particular, exhibited maximum antifungal activity against Rhizoctonia solani (ED₅₀ 29.08 µg/mL) and Alternaria alternata (ED₅₀ 33.90 µg/mL). scialert.net Another study identified the fungal lipid-transfer protein Sec14 as the target for certain benz- and picolinamide compounds. nih.gov

Table 3: Antifungal Activity of Picolinamide Analogues

| Compound | Fungal Species | ED₅₀ (µg/mL) |

|---|---|---|

| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 |

| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 |

| N-phenyl-(4-chloro)-imino-picolinamide | Rhizoctonia solani | 51.4 |

| N-phenyl-(4-fluoro)-imino-picolinamide | Alternaria alternata | 87.2 |

| N-phenyl-(2-hydroxy)-imino-picolinamide | Sclerotium rolfsii | 56.3 |

Data sourced from scialert.net

Other Biological Activities

Beyond enzyme modulation, analogues of this compound have been explored for other important biological functions, including antiparasitic activity and interactions with DNA.

Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal disease if left untreated. There is an urgent need for new and effective drugs. Several studies have highlighted the potential of pyridine-containing compounds as antitrypanosomal agents.

A series of novel pyridylchalcones were synthesized and screened against Trypanosoma brucei rhodesiense, with eight derivatives showing good activity. The most potent compound had an IC₅₀ value of 0.29 µM. nih.gov Another study on novel 4-phenyl-6-(pyridin-3-yl)pyrimidines reported a compound, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, with an IC₅₀ value of 0.38 µM against T. b. rhodesiense. mdpi.com Furthermore, substituted 2-(3-aminophenyl) imidazopyridines have been identified as potent antitrypanosomal leads, with one compound showing an in vitro EC₅₀ of 2 nM. nih.gov Research on 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives also yielded promising results, with one analogue exhibiting an in vitro EC₅₀ value of 0.5 µM against Trypanosoma brucei rhodesiense. nih.gov

Table 4: Antitrypanosomal Activity of Pyridine-based Analogues

| Compound Series | Specific Analogue/Substituent | Target Organism | IC₅₀/EC₅₀ (µM) |

|---|---|---|---|

| Pyridylchalcones | Compound 8 | T. b. rhodesiense | IC₅₀ = 0.29 |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | T. b. rhodesiense | IC₅₀ = 0.38 |

| 2-(3-Aminophenyl) imidazopyridines | Compound 64 | T. brucei | EC₅₀ = 0.002 |

| 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidines | Compound 32 | T. b. rhodesiense | EC₅₀ = 0.5 |

Data sourced from mdpi.comnih.govnih.govnih.gov

The interaction of small molecules with DNA is a fundamental aspect of drug action, particularly for anticancer and antimicrobial agents. The binding of N-phenyl-2-pyridinecarboxamide analogues to DNA has been investigated to understand their mechanism of action.

Studies on the interaction of various small molecules with calf thymus DNA (CT-DNA) often employ spectroscopic techniques to determine the mode and strength of binding. The interaction can occur via intercalation, groove binding, or electrostatic interactions. For example, the interaction of altretamine (B313) with CT-DNA was confirmed through UV-visible spectroscopy, revealing a binding constant (Kₐ) of [15.68 ± 0.04] × 10³ M⁻¹, which is characteristic of groove binding. nih.gov In another study, the binding of sulindac (B1681787) to CT-DNA was also found to be consistent with groove binding, with a binding constant in the order of 10³ L mol⁻¹. rsc.org Research on acridine-thiosemicarbazone derivatives, which are structurally distinct but also feature aromatic and heteroaromatic systems, showed high affinity for CT-DNA with binding constants (Kₑ) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, suggesting intercalation. mdpi.com

Table 5: DNA-Binding Properties of Related Compounds with Calf Thymus DNA

| Compound | Binding Constant (K) | Putative Binding Mode |

|---|---|---|

| Altretamine | Kₐ = 1.57 × 10⁴ M⁻¹ | Groove Binding |

| Sulindac | ~10³ L mol⁻¹ | Groove Binding |

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | Kₑ = 1.0 × 10⁶ M⁻¹ | Intercalation |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | Kₑ = 2.18 × 10⁴ M⁻¹ | Intercalation |

Structure Activity Relationship Sar Studies of Iodo N Phenyl 2 Pyridinecarboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. mdpi.com This approach is instrumental in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. nih.gov

Predictive QSAR models for N-phenyl-2-pyridinecarboxamide derivatives are developed by correlating a range of calculated molecular descriptors with experimentally determined biological activities, such as IC50 values. These models can be linear, like Multiple Linear Regression (MLR), or non-linear, such as those developed using machine learning algorithms like Support Vector Regression (SVR) and Random Forest (RF) regression. nih.gov The goal is to create a statistically robust model that can accurately forecast the biological potency of newly designed analogs. mdpi.com For instance, in a study of amide derivatives as enzyme inhibitors, a model built with mix kernel SVR demonstrated excellent predictive ability and robustness. nih.gov The development of such models is an iterative process involving the careful selection of chemical compounds, assessment of their biological activity, calculation of molecular descriptors, and rigorous statistical validation. mdpi.com

The predictive power of a QSAR model hinges on the identification of relevant molecular descriptors that encapsulate the structural features influencing biological activity. researchgate.net These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For compounds related to the N-phenyl-2-pyridinecarboxamide scaffold, key descriptors often include:

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrophilicity index, can be crucial. researchgate.net The distribution of electron density, which can be influenced by the presence of electron-withdrawing or electron-donating groups, significantly impacts interactions with biological targets.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in target proteins.

Steric Descriptors: Molar refractivity and molecular weight are examples of steric descriptors that relate to the size and shape of the molecule, influencing its fit within a receptor's binding site. nih.gov

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule. Global Topological Charge Indices (GTCI) have been shown to be significant in the QSAR of related heterocyclic compounds, indicating the importance of charge transfer within the molecule. nih.gov

The following table provides an example of molecular descriptors that are often considered in QSAR studies of bioactive compounds.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energy, Dipole moment, Partial charges | Governs electrostatic interactions and reactivity. |

| Hydrophobic | LogP, LogD | Affects membrane permeability and hydrophobic interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | Influences the fit of the molecule in the binding site. |

| Topological | Wiener index, Kier & Hall indices, Connectivity indices | Describes molecular shape, size, and branching. |

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the substituents on the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold are essential for elucidating detailed SAR and optimizing biological activity.

Halogen substituents play a multifaceted role in modulating the biological activity of drug candidates. nih.gov The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions. researchgate.net In the context of N-phenyl-2-pyridinecarboxamide derivatives, halogen substitution on either the pyridine (B92270) or the N-phenyl ring can have significant effects. For instance, increasing the size of the halogen atom (Cl < Br < I) can sometimes lead to increased activity, although a plateau effect is also observed where further increases in size may be detrimental. researchgate.net The position of the halogen is also critical; for example, switching the position of a bromine atom on a phenyl ring has been shown to dramatically alter biological activity. researchgate.net The electron-withdrawing nature of halogens can also alter the electronic properties of the aromatic rings, influencing their interaction with biological targets.

The following table summarizes the effects of different substituents on the N-phenyl ring of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives on their anti-proliferative activity (IC50) in MDA-MB-231 cells, as a representative example of SAR in this class of compounds.

| Compound | R1 (Position 4) | R2 (Position 2) | IC50 (µM) |

| FDI-6 | -F | -H | 20.3 ± 0.9 |

| 1 | -F | -CH3 | > 50 |

| 6 | -Cl | -CN | 22.1 ± 1.1 |

| 16 | -I | -CN | 24.3 ± 1.4 |

Data from a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com

Pharmacophore Identification and Optimization

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a critical step in understanding the structure-activity relationship (SAR) of a compound series. For derivatives of Iodo-N-phenyl-2-pyridinecarboxamide, this process involves analyzing the common structural features of active analogs to build a model that can guide the design of more potent molecules. Optimization then focuses on modifying the lead compound to enhance its interaction with the biological target based on the defined pharmacophore.

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from SAR studies of closely related structural analogs, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. These studies provide a framework for hypothesizing the key pharmacophoric features that are likely essential for the activity of this class of compounds.

Detailed research into a series of 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide analogs, which share the N-phenyl-carboxamide moiety with the target compound, has shed light on the importance of substituents on the N-phenyl ring for their biological activity, for instance, as inhibitors of Forkhead Box M1 (FOXM1). nih.govnih.gov In these studies, various electron-withdrawing and electron-donating groups were introduced to probe their effect on potency.

The core pharmacophoric elements can be inferred to consist of:

A hydrogen bond donor (the amide N-H group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

An aromatic ring system (the pyridine or thienopyridine core).

A second aromatic ring (the N-phenyl group) which can be substituted to modulate activity.

A halogen atom (iodine in the target compound) which can act as a hydrophobic feature and potentially engage in halogen bonding.

Optimization of this hypothetical pharmacophore would involve systematically altering the substituents on both the pyridine and the phenyl rings. For example, the position and nature of the halogen on the pyridine ring could be varied to explore its impact on activity. Similarly, the electronic properties and steric bulk of substituents on the N-phenyl ring are crucial for optimizing interactions with the target protein.

Research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has demonstrated that the nature and position of substituents on the phenyl ring significantly influence their anti-proliferative activity. For instance, the presence of a cyano (-CN) group, an electron-withdrawing substituent, was found to be particularly important for FOXM1 inhibition. nih.govnih.gov

The table below presents the anti-proliferative activity (IC50) of selected N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives against the MDA-MB-231 human breast cancer cell line. nih.gov This data highlights the impact of phenyl ring substitution on activity and provides a basis for pharmacophore optimization.

| Compound | Substituent at Phenyl Ring Position 2 | Substituent at Phenyl Ring Position 4 | IC50 (µM) in MDA-MB-231 cells |

|---|---|---|---|

| 1 | -H | -F | > 100 |

| 6 | -CN | -F | 31.0 ± 1.5 |

| 16 | -CN | -I | 32.0 ± 1.0 |

From this data, it is evident that the introduction of a cyano group at the 2-position of the phenyl ring dramatically increases potency compared to the unsubstituted analog (compound 1 vs. compounds 6 and 16). nih.gov The halogen at the 4-position (F vs. I) appears to have a less pronounced effect on the IC50 value in this specific comparison. nih.gov This suggests that a key feature of the pharmacophore for this series is an electron-withdrawing group at the ortho-position of the N-phenyl ring.

Further optimization of this compound would likely involve synthesizing and testing analogs with various substituents on the phenyl ring to build a more comprehensive SAR and refine the pharmacophore model. The goal would be to identify the optimal combination of electronic and steric properties that lead to the highest affinity for the biological target.

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to model the interaction between a small molecule ligand and a protein target. nih.gov For derivatives of the N-phenyl-pyridinecarboxamide scaffold, docking studies have been crucial in identifying potential biological targets and understanding the structural basis for their activity. nih.govmdpi.com

The modeling of ligand-target interactions is fundamental to predicting the biological efficacy of a compound. In studies involving structurally related N-phenyl-carboxamide derivatives, molecular docking has been successfully used to simulate their binding within the active sites of various protein targets, particularly kinases. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been docked against the phosphatidylinositol 3-kinase (PI3Kα) to understand their antiproliferative activity. mdpi.com Similarly, novel thiophenyl thiazolyl-pyridine hybrids were evaluated against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. mdpi.com These studies typically involve preparing the three-dimensional structures of both the ligand and the protein target and using a scoring function to estimate the binding affinity for various poses. nih.gov The goal is to identify the most stable binding conformation, which is often the one with the lowest binding energy. researchgate.net

A primary outcome of molecular docking is the identification of the specific binding site on the target protein and the mode of interaction. These studies reveal the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, docking studies of Sorafenib derivatives bearing a phenylpyrimidine-carboxamide moiety identified key interactions within the VEGFR2/KDR kinase domain. nih.gov In the case of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives targeting PI3Kα, induced-fit docking (IFD) studies showed that the compounds occupy the binding site and engage with crucial residues. mdpi.com The binding mode helps explain the structure-activity relationship (SAR), indicating why certain chemical modifications on the N-phenyl-pyridinecarboxamide scaffold might enhance or diminish biological activity. nih.gov

| Compound Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives | PI3Kα | Engagement with key binding site residues | mdpi.com |

| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | Binding within the kinase domain, compared with erlotinib | mdpi.com |

| Phenylpyrimidine-carboxamide Sorafenib Derivatives | VEGFR2/KDR Kinase | Interactions within the kinase domain informing SAR | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives | FOXM1 DNA-Binding Domain | Modeling of binding to predict inhibitory effects | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like 3-Iodo-N-phenyl-2-pyridinecarboxamide to analyze electronic properties, reactivity, and conformational preferences, providing a theoretical foundation for their observed chemical behavior. nih.gov

DFT calculations are employed to determine a molecule's electronic characteristics, such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another DFT-derived property, illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.net For pyridine-containing structures, DFT has been used to understand how substituents impact the electronic properties of the metal center in complexes, which in turn affects reactivity. nih.gov The presence of the iodine atom in this compound is expected to significantly influence its electronic properties due to halogen bonding potential and inductive effects.

| DFT-Calculated Property | Significance | Reference Application |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron | Used to study charge transfer properties in pyridine (B92270) derivatives researchgate.net |

| LUMO Energy | Represents the ability to accept an electron | Used to study charge transfer properties in pyridine derivatives researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability | Calculated for triazole-5-thione compounds to determine the energy gap nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic reactions | Measured to understand charge distribution in carboxamide compounds researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular interactions | Used to confirm bond formation in thiosemicarbazide (B42300) complexes researchgate.net |

Mechanism of Action (MOA) Studies

While direct experimental studies on the mechanism of action (MOA) for this compound are not extensively documented, computational findings provide a strong basis for hypothesizing its potential biological pathways. The insights gained from molecular docking and DFT calculations on this and related compounds suggest that its activity likely stems from interactions with specific biological macromolecules.

The collective evidence from docking studies on similar pyridine-carboxamide scaffolds points towards the inhibition of protein kinases as a probable MOA. mdpi.commdpi.comnih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. mdpi.com The ability of the N-phenyl-pyridinecarboxamide core to fit into the ATP-binding site of kinases like EGFR, VEGFR, and PI3K suggests that this compound could act as a competitive inhibitor. mdpi.commdpi.com

Furthermore, the electronic properties revealed by DFT contribute to this hypothesis. The iodine substituent can enhance binding affinity through increased lipophilicity or by forming halogen bonds with the protein target. evitachem.com The reactivity patterns predicted by MEP and FMO analysis can also inform how the molecule interacts with residues in the active site, potentially leading to covalent bond formation or strong non-covalent interactions that underpin its inhibitory effect.

Elucidation of Molecular Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure, reactivity, and potential metabolic pathways of molecules like this compound. Such studies can predict sites of metabolic transformation, such as oxidation or hydrolysis, which are crucial for understanding the compound's fate in a biological system.

Mechanistic studies on related N-aryl picolinamide (B142947) derivatives have highlighted the importance of the amide linkage and the electronic properties of the aryl and pyridine rings in dictating their biological activity. For instance, the orientation of the phenyl group relative to the pyridinecarboxamide core can influence receptor binding and inhibitory activity. Molecular docking simulations of similar compounds, such as N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, have demonstrated that the scaffold can fit into kinase domains and form hydrogen bonds with key residues.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉IN₂O |

| Molecular Weight | 324.12 g/mol |

| LogP | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Note: These values are computationally predicted and may vary from experimental results.

Prodrug Activation Mechanisms

The concept of a prodrug, an inactive compound that is converted into an active drug within the body, is a key strategy in drug development. Pyridine carboxamide scaffolds have been identified in compounds that act as prodrugs. For example, the pyridine carboxamide MMV687254 has been shown to be a prodrug activated by the amidase AmiC in Mycobacterium tuberculosis. This activation involves the hydrolysis of the carboxamide bond to release the active metabolite.

Given the structural similarity, it is plausible that this compound could also function as a prodrug. The activation would likely proceed through enzymatic hydrolysis of the N-phenyl-2-pyridinecarboxamide linkage. The nature and position of the iodo substituent on the pyridine ring could influence the rate of this enzymatic conversion, a hypothesis that can be explored through computational modeling of enzyme-substrate interactions.

Potential Prodrug Activation Pathway:

Enzymatic Recognition: An amidase or other hydrolytic enzyme recognizes the this compound molecule.

Hydrolysis: The enzyme catalyzes the cleavage of the amide bond.

Release of Active Moieties: This cleavage would release 3-iodopicolinic acid and aniline (B41778) or their derivatives, which may then exert a biological effect.

Induction of Cellular Processes (e.g., Autophagy)

Autophagy, a cellular process of degradation and recycling of cellular components, is a target for therapeutic intervention in various diseases. Certain pyridine-based compounds have been shown to modulate this process. For instance, the aforementioned pyridine carboxamide MMV687254 was found to induce autophagy in macrophages, contributing to its antimicrobial activity. asm.org

The mechanism by which pyridine-based compounds induce autophagy can be multifaceted. One proposed pathway involves the modulation of key regulatory proteins in the autophagy cascade. Computational studies can help to identify potential protein targets for this compound by simulating its binding to known autophagy-related proteins.

Furthermore, some pyridine-based compounds have been designed as PIM-1 kinase inhibitors that also induce apoptosis and autophagy. nih.govacs.org This suggests that this compound could potentially interact with signaling pathways that regulate both cell death and autophagy. The specific effects would likely depend on the cellular context and the concentration of the compound.

Preclinical Evaluation of 3 Iodo N Phenyl 2 Pyridinecarboxamide Analogues

Pharmacokinetic Assessments

Pharmacokinetics, the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining the viability of a compound as a therapeutic agent. For the analogues of 3-Iodo-N-phenyl-2-pyridinecarboxamide, these properties are evaluated through both computational and experimental methods.

In Silico ADMET Prediction

In the early stages of drug development, in silico models are invaluable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These computational tools allow for the rapid screening of large numbers of molecules, helping to prioritize candidates with favorable pharmacokinetic profiles for further experimental testing. For a series of pyridinecarboxamide analogues, various physicochemical and pharmacokinetic parameters can be predicted using software platforms like SwissADME and pkCSM.

These predictions are based on the chemical structure of the compounds and rely on established algorithms and databases of known drug properties. Key parameters evaluated include molecular weight, lipophilicity (logP), aqueous solubility, and compliance with drug-likeness rules such as Lipinski's Rule of Five. Furthermore, predictions can be made regarding gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, a representative analysis of two hypothetical sulfonamide-pyridine derivatives (Analog A and Analog B) might yield the data presented in the table below. nih.gov Such data helps in the early identification of potential liabilities, such as poor absorption or significant inhibition of key metabolic enzymes. nih.gov

Table 1: Representative In Silico ADMET Prediction for Pyridinecarboxamide Analogues

| Parameter | Analog A | Analog B | Interpretation |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight ( g/mol ) | 450.3 | 485.4 | Both comply with Lipinski's rule (<500) |

| LogP | 3.8 | 4.2 | Indicates good lipophilicity for membrane permeation |

| H-bond Donors | 2 | 2 | Both comply with Lipinski's rule (≤5) |

| H-bond Acceptors | 6 | 7 | Both comply with Lipinski's rule (≤10) |

| Absorption | |||

| Water Solubility (log mol/L) | -4.5 | -5.1 | Moderate to low solubility |

| Caco-2 Permeability (log Papp) | 0.95 | 1.1 | High permeability predicted |

| Intestinal Absorption (%) | 92% | 95% | High absorption from the gut predicted |

| Distribution | |||

| VDss (log L/kg) | 0.5 | 0.7 | Moderate distribution into tissues |

| BBB Permeability (logBB) | -0.8 | -1.0 | Predicted to be poorly distributed to the brain |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | Yes | Yes | Potential for drug-drug interactions via CYP3A4 |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.3 | 0.1 | Predicted moderate to low clearance rate |

| Toxicity | |||

| AMES Toxicity | Non-mutagen | Non-mutagen | Predicted to be non-mutagenic |

This table presents hypothetical data for illustrative purposes, based on typical parameters evaluated in in silico ADMET studies of similar chemical classes. nih.gov

Metabolic Stability Studies

Following promising in silico predictions, in vitro metabolic stability studies are conducted to experimentally assess a compound's susceptibility to metabolism by liver enzymes. These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. The stability of a compound is determined by incubating it with liver microsomes (from human and relevant preclinical species like rat and dog) and monitoring the decrease in its concentration over time.

Key parameters derived from these studies include the half-life (t½) and the intrinsic clearance (CLint) of the compound. A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to a short duration of action in vivo. For example, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), an analogue of the pyridinecarboxamide scaffold, in rat, dog, and human liver microsomes showed significant species differences in metabolism. nih.gov After a 60-minute incubation, the percentage of the parent compound remaining was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating much more rapid metabolism in dogs. nih.gov Such data is crucial for selecting appropriate animal models for further preclinical studies and for predicting human pharmacokinetics. nih.gov

Table 2: Representative Metabolic Stability of a Pyridinecarboxamide Analogue (NHPPC) in Liver Microsomes

| Species | % Remaining (60 min) | t½ (min) | CLint (mL/min/mg protein) |

|---|---|---|---|

| Rat | 42.8 | 51.0 | 0.0233 |

| Dog | 0.8 | 5.8 | 0.1204 |

Data adapted from a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC). nih.gov

Toxicological Assessments

Toxicological assessments are performed to identify potential safety concerns and to determine a compound's therapeutic index. These studies begin with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies in animal models to evaluate systemic toxicity.

In Vitro Cytotoxicity Evaluation

In vitro cytotoxicity assays are used to determine the concentration at which a compound causes cell death. These assays are typically performed using a panel of human cancer cell lines to assess potential anticancer activity, as well as non-cancerous cell lines to evaluate general toxicity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a compound that inhibits cell growth by 50%.

For example, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share a similar structural motif with the target compounds, were evaluated for their cytotoxic effects against three human cancer cell lines: SKNMC (neuroblastoma), Hep-G2 (hepatocellular carcinoma), and MCF-7 (breast cancer). nih.gov The results showed that certain substitutions on the phenyl ring significantly influenced the cytotoxic activity. For instance, a compound with a para-nitro substitution (Compound 4c) exhibited the highest activity against the SKNMC cell line, while a compound with a meta-chloro substitution (Compound 4d) was most potent against the Hep-G2 cell line. nih.gov The MCF-7 cell line was found to be the most resistant to all tested derivatives. nih.gov

Table 3: Representative In Vitro Cytotoxicity (IC50, µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

| Compound | Substitution | SKNMC (Neuroblastoma) | Hep-G2 (Hepatocarcinoma) | MCF-7 (Breast Cancer) |

|---|---|---|---|---|

| 4a | o-nitro | 18.2 ± 1.25 | 13.5 ± 0.98 | > 25 |

| 4b | m-nitro | 15.3 ± 1.12 | 19.8 ± 1.54 | > 25 |

| 4c | p-nitro | 10.8 ± 0.08 | 17.1 ± 1.03 | > 25 |

| 4d | m-chloro | 16.4 ± 1.43 | 11.6 ± 0.12 | > 25 |

| 4e | p-chloro | 12.1 ± 0.87 | 22.3 ± 1.89 | > 25 |

Data adapted from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov

In Vitro Genotoxicity and Mutagenicity Screening

Genotoxicity and mutagenicity assays are conducted to assess the potential of a compound to damage DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenicity. This test utilizes several strains of the bacterium Salmonella typhimurium that are engineered with mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A positive result is indicated by a significant increase in the number of bacterial colonies that have reverted to a non-mutant state and can now synthesize their own histidine, suggesting that the test compound has caused a mutation in the bacterial DNA.

For example, a study on a new pleuromutilin (B8085454) derivative, Py-mulin, which also contains a complex heterocyclic structure, included an Ames test using four different S. typhimurium strains (TA97, TA98, TA100, and TA1535). researchgate.net The study found that Py-mulin did not significantly increase the number of revertant colonies at concentrations up to 1000 μ g/plate , both with and without metabolic activation (S9 mix), indicating a lack of mutagenic potential under the tested conditions. researchgate.net Such results are crucial for the safety assessment of new drug candidates. While specific data for this compound analogues is not available, the Ames test would be a standard component of their preclinical toxicological evaluation.

Table 4: Representative Ames Test Results for a Novel Heterocyclic Compound (Py-mulin)

| S. typhimurium Strain | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (-S9) | Mean Revertant Colonies ± SD (+S9) | Result |

|---|---|---|---|---|

| TA97 | 0 (Control) | 125 ± 10 | 135 ± 12 | - |

| 1000 | 130 ± 15 | 140 ± 11 | Negative | |

| TA98 | 0 (Control) | 25 ± 5 | 30 ± 6 | - |

| 1000 | 28 ± 4 | 33 ± 5 | Negative | |

| TA100 | 0 (Control) | 150 ± 12 | 160 ± 14 | - |

| 1000 | 155 ± 11 | 168 ± 13 | Negative | |

| TA1535 | 0 (Control) | 15 ± 3 | 20 ± 4 | - |

This table presents illustrative data based on the findings for Py-mulin, as specific data for this compound analogues is not available. researchgate.net

In Vivo Safety Studies in Animal Models

In vivo safety studies in animal models are essential for understanding the potential systemic toxicity of a drug candidate and for determining a safe starting dose for human clinical trials. These studies typically involve administering the compound to rodents (e.g., mice or rats) at various dose levels to identify any adverse effects and to determine the maximum tolerated dose (MTD) and the lethal dose 50 (LD50), which is the dose that is lethal to 50% of the test animals.

For instance, an acute oral toxicity study of a thiazole (B1198619) derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, in Syrian hamsters determined the LD50 to be 1000 mg/kg. nih.gov This value places the compound in category 4 according to the Globally Harmonized System (GHS) of classification and labeling of chemicals. nih.gov In addition to mortality, these studies also monitor for clinical signs of toxicity, changes in body weight, and effects on major organs through histopathological examination. In the case of the thiazole derivative, despite being relatively well-tolerated, evidence of liver and kidney damage was observed at higher doses, highlighting the importance of these studies in identifying potential target organs of toxicity. nih.gov

Table 5: Representative Acute Oral Toxicity Data for a Thiazole Derivative in an Animal Model

| Parameter | Result |

|---|---|

| Animal Model | Syrian Hamster |

| LD50 | 1000 mg/kg |

| GHS Category | 4 |

| Observed Toxicities | - Hypertrophy and hyperplasia of hepatocytes- Coagulation necrosis in the liver- Steatosis and cholestasis- Increased serum urea (B33335) levels |

Data adapted from a study on N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Therapies Based on the Pyridinecarboxamide Scaffold

The pyridine (B92270) ring is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties. researchgate.net Researchers are actively working on synthesizing and evaluating new pyridinecarboxamide derivatives to address unmet medical needs.

One promising area is the development of new anti-tubercular agents. asm.orgnih.govresearchgate.net For instance, a pyridine carboxamide derivative, MMV687254, has been identified as a potent inhibitor of Mycobacterium tuberculosis. nih.govresearchgate.net This compound is a prodrug activated by the mycobacterial amidase AmiC and has been shown to induce autophagy in infected macrophages. asm.orgnih.gov Further optimization of this scaffold could lead to new drugs to combat drug-resistant tuberculosis. asm.orgnih.govresearchgate.net

In the realm of oncology, derivatives of the pyridinecarboxamide scaffold are being investigated as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling. researchgate.net Inhibition of SHP2 represents a novel approach to target receptor tyrosine kinase (RTK) signaling, which is a driver in many tumors. researchgate.net The development of potent and selective SHP2 inhibitors based on this scaffold could offer new therapeutic options for a variety of cancers. researchgate.net

Additionally, novel pyridine carboxamides have demonstrated potential as antifungal agents by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.gov For example, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide has shown significant in vivo antifungal activity against Botrytis cinerea. nih.gov Molecular docking studies suggest that these compounds bind effectively to the active site of SDH, indicating a clear mechanism of action that can be further exploited for the development of new fungicides. nih.gov

Combination Therapy Strategies

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.gov The rationale behind this approach is to target multiple pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. nih.gov

Pyridinecarboxamide derivatives can be valuable components of combination therapy regimens. For instance, in cancer treatment, combining a SHP2 inhibitor based on the pyridinecarboxamide scaffold with other targeted therapies such as EGFR inhibitors, BRAF inhibitors, or KRAS G12C inhibitors is being explored. researchgate.net This strategy aims to overcome feedback activation of signaling pathways that often leads to resistance to single-agent therapies. researchgate.net

In the context of infectious diseases, combining a novel anti-tubercular agent derived from the pyridinecarboxamide scaffold with existing tuberculosis drugs could enhance efficacy and shorten treatment duration. asm.org Studies have shown that the pyridine carboxamide derivative MMV687254 has an indifferent interaction when combined with drugs like rifampicin, isoniazid, and bedaquiline, suggesting that it could be a viable candidate for combination regimens. asm.org

The table below summarizes potential combination strategies involving pyridinecarboxamide-based compounds:

| Disease Area | Potential Combination Partner | Rationale |

| Cancer | EGFR Inhibitors | Overcome resistance in EGFR-mutant tumors. researchgate.net |

| BRAF/MEK Inhibitors | Inhibit MAPK pathway signaling. researchgate.net | |

| KRAS G12C Inhibitors | Target a common oncogenic driver. researchgate.net | |

| CDK4/6 Inhibitors | Synergistic effects in hormone receptor-positive cancers. researchgate.net | |

| Anti-PD-1/PD-L1 (Immunotherapy) | Enhance anti-tumor immune response. researchgate.net | |

| Tuberculosis | Isoniazid, Rifampicin | Standard first-line anti-TB drugs. asm.org |

| Bedaquiline, Pretomanid | Novel drugs for multidrug-resistant TB. asm.org |

Exploration of Undiscovered Biological Targets

The chemical diversity of the pyridinecarboxamide scaffold suggests that it may interact with a wide range of biological targets beyond those already identified. researchgate.net High-throughput screening and chemoproteomics approaches can be employed to uncover novel protein-ligand interactions and identify new therapeutic opportunities for compounds like 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Phenotypic screening, which assesses the effect of a compound on cell or organism behavior without a preconceived target, has been successful in identifying novel anti-tubercular agents from pyridine carboxamide libraries. nih.govresearchgate.net This approach can be expanded to other disease models to discover new activities.

Furthermore, computational methods such as molecular docking and virtual screening can be used to predict potential binding partners for pyridinecarboxamide derivatives against a vast library of protein structures. This in silico approach can help prioritize compounds for experimental validation and accelerate the discovery of new biological targets. nih.gov

Challenges and Opportunities in Drug Design

Despite the promise of the pyridinecarboxamide scaffold, there are several challenges in the design and development of new drugs based on this structure. hilarispublisher.com These challenges include optimizing drug-like properties such as potency, selectivity, solubility, and metabolic stability. hilarispublisher.com Achieving a balance between these properties is a critical and often difficult aspect of medicinal chemistry. hilarispublisher.com

The emergence of drug resistance is another significant hurdle that needs to be addressed. hilarispublisher.com For anti-infective agents, this involves understanding the mechanisms of resistance and designing compounds that can evade them. asm.orgnih.gov In cancer therapy, overcoming intrinsic and acquired resistance to targeted therapies is a major focus. researchgate.net

However, these challenges also present opportunities for innovation. Advances in synthetic chemistry are enabling the creation of more complex and diverse libraries of pyridinecarboxamide derivatives. hilarispublisher.com The integration of computational tools, structural biology, and artificial intelligence in the drug discovery process is facilitating a more rational and efficient design of new therapeutic agents. hilarispublisher.com The vast chemical space of possible pyridinecarboxamide derivatives remains largely unexplored, offering a rich source for the discovery of novel medicines. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Iodo-N-phenyl-2-pyridinecarboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridinecarboxamide derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For iodinated analogs, iodine introduction may require halogenation under controlled conditions (e.g., using iodine monochloride in acetic acid). Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for amide bond formation), and catalysts (e.g., DCC/DMAP for carboxamide coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm structural integrity, with iodinated pyridine rings showing distinct deshielding (e.g., C-I coupling in C NMR at ~90–100 ppm) .

- X-ray crystallography : Resolves molecular geometry and confirms iodine positioning in the pyridine ring (bond lengths ~2.09 Å for C-I) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 383.98) .

Q. How can impurities in this compound be identified and mitigated during synthesis?

- Methodology : Impurities often arise from incomplete iodination or side reactions (e.g., dehalogenation). Use HPLC-MS to detect byproducts (e.g., unreacted precursor at m/z 256.3). Mitigation strategies include rigorous drying of reactants, inert atmosphere use, and post-synthetic treatment with activated charcoal .

Advanced Research Questions

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The iodine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura or Ullmann couplings. Density functional theory (DFT) calculations predict enhanced electrophilicity at the C-4 position due to iodine’s electron-withdrawing effect. Experimental validation via F NMR (for fluorinated coupling partners) confirms reaction pathways .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodology : Discrepancies in IC values (e.g., kinase inhibition assays) may stem from assay conditions (e.g., ATP concentration variations). Normalize data using a reference inhibitor (e.g., staurosporine) and apply statistical meta-analysis to identify outliers. Cross-validate with orthogonal assays (e.g., SPR binding kinetics) .

Q. How can computational modeling predict the binding mode of this compound to target proteins?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. The iodine atom’s van der Waals volume enhances hydrophobic binding in pockets (e.g., ATP-binding sites). Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodology : Heavy iodine atoms cause X-ray absorption edge effects, complicating data collection. Use synchrotron radiation (λ = 0.7–1.0 Å) and SHELXT for phase resolution. Anisotropic refinement models iodine’s electron density accurately .

Data Contradiction & Experimental Design

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodology : Discrepancies may arise from polymorphic forms or hydration states. Characterize solid-state forms via PXRD and DSC. Test solubility in DMSO, ethanol, and chloroform under controlled humidity. Report results with Hansen solubility parameters (δ values) .

Q. What experimental controls are critical when assessing the stability of this compound under physiological conditions?

- Methodology : Include:

- Negative controls : Compound-free buffers (pH 7.4, 37°C).

- Positive controls : Known labile compounds (e.g., ester prodrugs).

- Monitor degradation via LC-MS at 0, 24, and 48 hours. Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.